molecular formula C11H14BrN3O2 B6329028 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine CAS No. 1240564-48-0

1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine

Cat. No.: B6329028
CAS No.: 1240564-48-0
M. Wt: 300.15 g/mol
InChI Key: TZORVANCTACDBO-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Safety and Hazards

Safety and hazard information for similar compounds like 4-Bromo-2-nitrophenol and 1-(4-Bromo-2-nitrophenyl)ethanone can be found in the respective references. It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-bromo-2-nitroaniline.

    Piperazine Formation: The 4-bromo-2-nitroaniline is then reacted with 2-methylpiperazine under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and optimize yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: 1-(4-Amino-2-nitrophenyl)-2-methylpiperazine.

    Substitution: 1-(4-Substituted-2-nitrophenyl)-2-methylpiperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-nitrophenyl)piperazine
  • 1-(4-Chloro-2-nitrophenyl)-2-methylpiperazine
  • 1-(4-Bromo-2-aminophenyl)-2-methylpiperazine

Uniqueness: 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which imparts distinct electronic properties and reactivity. The methyl substitution on the piperazine ring further differentiates it from other similar compounds, potentially enhancing its biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-8-7-13-4-5-14(8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZORVANCTACDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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